Product packaging for Chlornaltrexamine(Cat. No.:CAS No. 67025-94-9)

Chlornaltrexamine

Cat. No.: B1236277
CAS No.: 67025-94-9
M. Wt: 467.4 g/mol
InChI Key: OSLQQDMGHVQLCH-HRMPSQMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Irreversible Opioid Antagonists in Receptor Characterization

The study of opioid receptors, which mediate the effects of both endogenous opioids and exogenous opiates, has been significantly advanced by the development of specific ligands. Among these, irreversible antagonists play a crucial role. annualreviews.org Unlike reversible antagonists, which bind to and dissociate from receptors, allowing for competitive interaction with agonists, irreversible antagonists form a long-lasting, often covalent, bond with the receptor. wikipedia.orgsmolecule.com This stable inactivation of the receptor population allows for several key experimental manipulations that are not possible with reversible antagonists.

The utility of irreversible antagonists like chlornaltrexamine is multifold. They enable the determination of receptor reserve, which is the proportion of receptors that are not required to elicit a maximal response from a full agonist. nih.gov By inactivating a known fraction of the receptor population, researchers can study the relationship between receptor occupancy and physiological response. nih.gov Furthermore, irreversible antagonists are instrumental in the pharmacological characterization and differentiation of receptor subtypes. annualreviews.org By selectively protecting one receptor subtype with a reversible ligand while irreversibly blocking others, it is possible to isolate and study the function of a single receptor population. capes.gov.br This technique has been fundamental in elucidating the distinct roles of the μ (mu), δ (delta), and κ (kappa) opioid receptors. capes.gov.brnih.gov The development of such site-directed alkylating agents has provided powerful tools for biochemical and pharmacological investigations of opioid receptors. nih.gov

Historical Context of this compound Discovery and Initial Characterization

The quest for understanding opioid action at the molecular level began in the mid-1960s, with pharmacological studies suggesting the existence of specific receptor sites. wikipedia.org The definitive identification of these receptors came in the early 1970s through radioligand binding studies. wikipedia.org In this context of burgeoning receptor research, the need for sophisticated pharmacological tools became apparent.

This compound was first described in 1978. wikipedia.org Its development was a logical progression from earlier work on opioid antagonists and the emerging field of affinity labeling, where a reactive molecule is used to tag a specific receptor site. This compound was synthesized as a derivative of naltrexone (B1662487), with a bis(chloroethyl)amino group, similar to a nitrogen mustard, responsible for its alkylating and thus irreversible activity. wikipedia.orgsmolecule.com

Initial studies quickly established this compound as a potent, non-equilibrium antagonist of morphine. nih.gov It was found to be a non-selective antagonist, meaning it binds irreversibly to all three major opioid receptor subtypes: μ, δ, and κ. wikipedia.orgsmolecule.com Early research demonstrated that this compound could produce a long-lasting blockade of opioid receptors. wikipedia.org Interestingly, alongside its primary antagonist activity, it was also shown to possess some irreversible mixed agonist-antagonist properties, particularly at the κ and μ receptors. wikipedia.orgnih.govnih.gov This dual activity has been a subject of further investigation. nih.govnih.gov An epimer of the more studied beta-chlornaltrexamine (β-CNA), alpha-chlornaltrexamine (α-CNA), was also synthesized and found to have similar irreversible antagonistic effects across the receptor subtypes, but with a distinct profile of irreversible agonist activity. nih.gov

Overview of this compound's Role in Advancing Opioid Receptor Pharmacology

This compound has been instrumental in advancing our understanding of opioid receptor pharmacology in several key areas. Its ability to irreversibly block multiple opioid receptor types has made it a benchmark compound for studying the differential functions of these receptors. wikipedia.orgsmolecule.com

One of the most significant applications of this compound has been in the selective characterization of opioid receptor subtypes. By using a selective, reversible ligand to "protect" one receptor type from this compound's alkylating action, researchers can effectively create a system with only that specific receptor type active. For example, using dynorphin (B1627789) to protect κ-receptors during treatment with β-chlornaltrexamine allowed for the isolation and study of these receptors, providing strong evidence that dynorphin is a selective endogenous ligand for the κ-receptor and that the different opioid receptor types are not interconvertible. capes.gov.br Similar protection studies have been performed for μ and δ receptors using selective ligands like sufentanil and [D-Ala2, D-Leu5]enkephalin, respectively. capes.gov.br

This compound has also been crucial in studies of receptor-effector coupling, such as the activation of G-proteins. umich.edu Research using this compound helped to resolve the coupling of individual opioid receptor subtypes to GTPase activity. umich.edu Furthermore, it has been used to investigate the concept of "spare receptors" or receptor reserve, demonstrating that a maximal response can often be achieved without occupying the full complement of available receptors. nih.govnih.govresearchgate.net By systematically reducing the number of functional receptors with this compound, the relationship between receptor number and the agonist's effect can be precisely quantified. nih.govnih.gov

The compound has also been employed in studies aimed at understanding opioid tolerance. While it is primarily an antagonist, its partial agonist activities have offered a unique avenue for exploring the mechanisms underlying pain modulation and the development of tolerance to opioids. nih.gov

Research Findings Summary

CategoryFindingReference(s)
Mechanism of Action Acts as a non-selective, irreversible antagonist at μ, δ, and κ opioid receptors through covalent bonding via its alkylating group. wikipedia.orgsmolecule.com
Receptor Selectivity Non-selective, but can be used in "protection experiments" with selective ligands to study individual receptor subtypes. capes.gov.br
Agonist/Antagonist Profile Predominantly an irreversible antagonist, but also exhibits some irreversible mixed agonist-antagonist activity, particularly at μ and κ receptors. wikipedia.orgnih.govnih.gov
Use in Receptor Characterization Enabled the differentiation of opioid receptor subtypes and provided evidence against their interconvertibility. capes.gov.br
Use in Signal Transduction Studies Helped to elucidate the coupling of individual opioid receptor subtypes to G-protein activation. umich.edu
Use in Receptor Reserve Studies Used to quantify spare receptors by observing the effect of irreversible receptor inactivation on agonist response. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32Cl2N2O3 B1236277 Chlornaltrexamine CAS No. 67025-94-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67025-94-9

Molecular Formula

C24H32Cl2N2O3

Molecular Weight

467.4 g/mol

IUPAC Name

(4R,4aS,7R,7aR,12bS)-7-[bis(2-chloroethyl)amino]-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

InChI

InChI=1S/C24H32Cl2N2O3/c25-8-11-27(12-9-26)17-5-6-24(30)19-13-16-3-4-18(29)21-20(16)23(24,22(17)31-21)7-10-28(19)14-15-1-2-15/h3-4,15,17,19,22,29-30H,1-2,5-14H2/t17-,19-,22+,23+,24-/m1/s1

InChI Key

OSLQQDMGHVQLCH-HRMPSQMFSA-N

SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)N(CCCl)CCCl

Isomeric SMILES

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1N(CCCl)CCCl)OC5=C(C=C4)O)O

Canonical SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)N(CCCl)CCCl

Related CAS

67025-98-3 (hydrochloride)

Synonyms

6 beta-(N,N-bis(2-chloroethyl)amino)-17-(cyclopropylmethyl)-4,5 alpha-epoxy-3,14-dihydroxy morphinan
alpha-chlornaltrexamine
beta-chlornaltrexamine
beta-chloronaltrexamine
beta-CNA
chlornaltrexamine
chlornaltrexamine hydrochloride

Origin of Product

United States

Chemical Synthesis and Analog Development of Chlornaltrexamine

Precursor Chemistry and Derivation from Naltrexone (B1662487)

Chlornaltrexamine is synthetically derived from naltrexone, a well-established opioid antagonist. nih.gov Naltrexone serves as the foundational scaffold for the synthesis of CNA, providing the core morphinan (B1239233) structure necessary for opioid receptor recognition. nih.govgoogle.com The development of this compound was a strategic effort to create a ligand with a prolonged duration of action compared to reversible antagonists like naloxone (B1662785) and naltrexone. By chemically modifying the naltrexone molecule, researchers introduced a reactive functional group capable of forming a permanent, covalent bond with opioid receptors. wikipedia.org This irreversible binding is the defining characteristic of this compound and its primary distinction from its precursor. wikipedia.org

Key Synthetic Pathways: Acylation and Demethylation Strategies

The synthesis of this compound from naltrexone involves key chemical transformations, primarily centered on the C-6 position of the morphinan nucleus. Two distinct routes have been described for its synthesis. google.com

A common strategy involves the initial acylation of the C-6 hydroxyl group of naltrexone. For instance, naltrexone can be treated with acetic anhydride (B1165640) in pyridine (B92270) to form a 6-O-acetyl intermediate, which enhances the reactivity at this position. Following acylation, the key step is the alkylation with bis(2-chloroethyl)amine. This reaction is typically performed in the presence of a strong base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF), which facilitates the deprotonation and subsequent nucleophilic attack at the C-6β position. The final step involves the removal of the acetyl protecting group via hydrolysis to yield β-chlornaltrexamine.

Another reported synthetic route involves the reductive amination of naltrexone with diethanolamine (B148213) and sodium cyanoborohydride. google.com The resulting intermediate is then treated with a reagent like thionyl chloride to convert the hydroxyl groups of the diethanolamine moiety into the reactive chloroethyl groups, thus forming this compound. google.com

While not a primary strategy for this compound itself, demethylation is a crucial technique in the synthesis of related morphinan analogues. For example, 3-O-demethylation of codeinone-derived precursors using reagents like boron tribromide (BBr3) is a standard method to yield the corresponding morphinone (B1233378) analogues with a free phenolic hydroxyl group, which is often important for receptor affinity. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies have been pivotal in understanding how the chemical structure of this compound and its analogues influences their biological activity. These studies primarily focus on modifications of the C-6 substituent and the N-cyclopropylmethyl group to enhance receptor selectivity and affinity. nih.gov

The defining feature of this compound is its bis(2-chloroethyl)amino group at the C-6 position, which acts as the alkylating moiety. wikipedia.org This group is structurally similar to that of nitrogen mustards and is responsible for the compound's ability to form strong, covalent bonds with nucleophilic residues within the opioid receptors. wikipedia.orgpharmacologyeducation.org This alkylation reaction leads to the irreversible inactivation of the receptor.

The nature of this alkylating group is critical for activity. The bifunctional nature of the bis(2-chloroethyl)amino group allows it to potentially cross-link with the receptor, contributing to its potent and long-lasting antagonist effects. nih.gov Research into analogues has explored variations in the "arm" connecting the electrophilic moiety to the naltrexamine scaffold. nih.gov The synthesis of analogues with different length arms aims to position the reactive group optimally to interact with nucleophiles on different opioid receptor subtypes, thereby achieving selective irreversible blockade. nih.gov For example, the C-6 epimer, α-chlornaltrexamine, also alkylates opioid receptors but exhibits a different pharmacological profile, highlighting the stereospecificity of the interaction. nih.gov It produces irreversible antagonism similar to the beta isomer but also shows irreversible agonist activity in certain tissues, suggesting that the spatial orientation of the alkylating arm dictates the nature of the interaction with the receptor. nih.gov

While this compound itself is a non-selective antagonist, acting on μ (mu), δ (delta), and κ (kappa) opioid receptors, a major goal in medicinal chemistry has been to design analogues with improved receptor selectivity. wikipedia.orgpnas.org The development of such agents is crucial for dissecting the specific physiological roles of each receptor subtype. nih.gov

One key design principle has been the modification of the substituent at the C-6 position. The development of β-funaltrexamine (β-FNA), a selective μ-opioid receptor alkylator derived from naltrexone, is a prime example. Unlike the nitrogen mustard group in this compound, β-FNA contains a different electrophilic group (a fumarate (B1241708) methyl ester) that selectively targets the μ-receptor. google.com

Another successful strategy for achieving selectivity involves creating bivalent ligands. This approach is based on the concept that linking two pharmacophores together can allow a single molecule to interact with two recognition sites simultaneously, leading to enhanced affinity and selectivity. nih.gov This principle led to the development of highly selective antagonists derived from naltrexone, such as the κ-selective antagonist norbinaltorphimine (B1679850) (norBNI) and the δ-selective antagonist naltrindole (B39905) (NTI). nih.gov

More recent efforts have involved computational modeling to design novel naltrexamine derivatives. researchgate.netnih.gov By identifying specific "address" domains in the extracellular loops of different opioid receptors, researchers have designed and synthesized naltrexamine analogues with N-heterocyclic substitutions at the C-6 position, leading to compounds with high selectivity for the μ-opioid receptor over the δ and κ receptors. nih.govresearchgate.net These studies underscore the principle that subtle structural modifications, guided by an understanding of receptor topology, can dramatically alter the selectivity profile of a ligand.

Molecular Pharmacology of Chlornaltrexamine Opioid Receptor Interactions

Mechanism of Irreversible Receptor Inactivation: Covalent Alkylation

Chlornaltrexamine's long-lasting effects are due to its ability to form a covalent bond with opioid receptors, a process known as alkylation. wikipedia.org This irreversible binding leads to the inactivation of the receptor. nih.gov The reactive component of this compound responsible for this action is a bis(chloroalkyl)amino group, which shares similarities with nitrogen mustards. wikipedia.org This chemical feature allows this compound to form a stable, covalent linkage with the receptor protein, effectively removing it from the pool of functional receptors.

Identification of Cysteine Residues as Primary Alkylation Targets

The primary targets for alkylation by this compound within the opioid receptor protein are cysteine residues. smolecule.com The thiol group of cysteine is a nucleophile that can react with the electrophilic chloroethyl groups of this compound, resulting in the formation of a covalent bond. mdpi.com This targeted modification of cysteine residues within the receptor's binding pocket is a key aspect of its irreversible antagonism. smolecule.com

Implications for Receptor Conformation and Functional State

The formation of a covalent bond between this compound and the opioid receptor induces a significant and lasting change in the receptor's three-dimensional structure, or conformation. wikipedia.org This alteration prevents the receptor from adopting the active conformation necessary for signal transduction. wikipedia.org Even if an agonist molecule binds to a this compound-modified receptor, the receptor remains in an inactive state, unable to initiate the downstream signaling cascade that would normally lead to a physiological response. This conformational lock is central to this compound's function as an irreversible antagonist.

Receptor Subtype Binding Profiles: μ, δ, and κ Opioid Receptors

This compound exhibits a broad binding profile, interacting with all three major subtypes of opioid receptors: mu (μ), delta (δ), and kappa (κ). smolecule.comwikipedia.org

Characterization of Non-Selectivity in Receptor Occupancy

A defining characteristic of this compound is its non-selective nature. wikipedia.orgnih.gov It binds to and alkylates μ, δ, and κ opioid receptors, making it a broad-spectrum or "universal" opioid antagonist. nih.govannualreviews.org This lack of selectivity means that it can be used to block the effects of agonists that act at any of these three receptor subtypes. nih.gov

Concurrent Irreversible Agonistic and Antagonistic Activities

While primarily known as an antagonist, this compound also displays a complex pharmacological profile that includes concurrent irreversible agonistic and antagonistic activities. wikipedia.orgiiab.me This means that while it blocks the action of other opioids (antagonism), it can also weakly activate the receptor itself (agonism). nih.gov This mixed activity has been observed particularly at the κ-opioid receptor and in certain experimental preparations for the μ-opioid receptor. nih.govnih.gov The α-epimer of this compound, α-chlornaltrexamine, also demonstrates this dual irreversible agonist and antagonist profile across μ, κ, and δ receptor subtypes. nih.gov

Effects on Opioid Receptor Affinity and Density

This compound's covalent binding has a profound impact on both the affinity and density of opioid receptors. By irreversibly occupying the binding site, this compound effectively reduces the total number of available receptors, a phenomenon known as a decrease in receptor density. nih.gov Studies have shown that treatment with this compound can lead to a significant reduction in the number of opioid binding sites. nih.gov This reduction in receptor number can, in turn, affect the apparent affinity of the remaining receptors for other ligands. For instance, by inactivating a portion of the receptor population, the system may exhibit altered binding characteristics for subsequently introduced agonists or antagonists. nih.gov

Table 1: Summary of this compound's Interaction with Opioid Receptors

Feature Description
Mechanism Covalent alkylation of opioid receptors. wikipedia.org
Primary Target Residue Cysteine. smolecule.com
Effect on Receptor Irreversible inactivation and conformational change. nih.govwikipedia.org
Receptor Selectivity Non-selective for μ, δ, and κ receptors. wikipedia.orgnih.gov
Pharmacological Profile Primarily an irreversible antagonist with some concurrent irreversible agonist activity. wikipedia.orgiiab.menih.gov
Impact on Receptors Reduces receptor density. nih.gov

Cellular and Subcellular Mechanisms of Chlornaltrexamine Action

Modulation of G Protein-Coupled Receptor (GPCR) Signaling Cascades

Opioid receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades primarily through pertussis toxin-sensitive G-proteins (Gαi/o). researchgate.netbiomolther.org These cascades lead to the regulation of various intracellular effectors. researchgate.net Chlornaltrexamine, by irreversibly binding to these receptors, profoundly modulates these downstream signaling pathways. ontosight.ai

A primary effector enzyme regulated by µ-opioid receptors is adenylate cyclase. wikipedia.org Activation of the µ-opioid receptor typically leads to the inhibition of adenylate cyclase activity, reducing intracellular levels of cyclic AMP (cAMP). researchgate.netwikipedia.org

Research using NG108-15 cell membranes demonstrated that irreversibly inactivating opioid receptors with increasing concentrations of this compound progressively reduces the inhibition of basal adenylate cyclase. nih.gov Notably, the loss of responsiveness for adenylate cyclase involved an initial reduction in the apparent affinity of the agonist, followed by a decrease in the maximal effect. nih.gov In studies on rat striatum membranes, β-CNA was the only irreversible antagonist among those tested that effectively blocked opioid-inhibited adenylyl cyclase by decreasing the maximal inhibition and increasing the IC50 of opioid agonists. nih.gov This effect was specific to the receptor interaction, as β-CNA pretreatment did not alter guanylylimidodiphosphate-inhibited, NaF-stimulated, or forskolin-stimulated adenylyl cyclase activity, indicating no non-specific interactions with G-proteins or the enzyme's catalytic unit. nih.gov This suggests that opioid receptors are coupled loosely to adenylate cyclase. nih.gov

Table 1: Effect of this compound (β-CNA) on Opioid-Inhibited Adenylate Cyclase Activity
Experimental SystemObservationConclusionReference
NG108-15 Cell MembranesProgressive reduction in adenylate cyclase inhibition with increasing β-CNA concentration. Involves initial 10-fold reduction in agonist affinity, then a decrease in maximal effect.Opioid receptors are loosely coupled to adenylate cyclase. nih.gov
Rat Striatum MembranesBlocked opioid-inhibited adenylyl cyclase by decreasing maximal inhibition and increasing agonist IC50. No effect on directly stimulated adenylate cyclase.β-CNA specifically blocks the opioid receptor's ability to inhibit adenylate cyclase. nih.gov

Opioid receptor activation modulates ion channel activity, a key mechanism in neuronal inhibition. researchgate.net A significant effect is the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an outward potassium current and membrane hyperpolarization. researchgate.netnih.govnih.gov

This compound is instrumental in studying these effects. In locus ceruleus neurons, pretreatment with β-CNA prevents the hyperpolarization typically caused by opioid agonists like buprenorphine. jneurosci.org This demonstrates that the effect of the agonist on membrane potential is mediated through opioid receptors that are susceptible to irreversible blockade by β-CNA. jneurosci.org Whole-cell voltage-clamp recordings are a common method used to measure these opioid-induced outward potassium currents. researchgate.netnih.govnih.gov The modulation of these ion channels directly impacts the cell's membrane potential, which is the electrical difference across the plasma membrane. researchgate.netresearchgate.net Interestingly, in studies on rat nodose ganglion neurons, β-CNA did not prevent the inhibitory effect of morphine on 5-HT3 receptor-mediated ion currents, indicating that this compound's action is specific to opioid receptors and does not extend to other receptor-ion channel complexes. nih.gov

Alterations in Effector Enzyme Activity (e.g., Adenylate Cyclase)

Influence on Opioid Receptor Internalization and Trafficking

Upon agonist binding, many GPCRs, including opioid receptors, undergo internalization or endocytosis, a process where they are removed from the cell surface into the cell's interior. nih.govplos.org This trafficking is a key regulatory mechanism. nih.gov

This compound has been used to confirm that agonist-induced internalization is indeed a receptor-mediated event. nih.govjneurosci.org In studies using a fluorescently labeled dermorphin (B549996) analog (Derm-A594), the agonist caused the appearance of fluorescent puncta within the cytoplasm of neurons, indicating receptor internalization. jneurosci.org However, when the neurons were pretreated with β-CNA, subsequent application of the fluorescent agonist resulted in no membrane hyperpolarization and no formation of fluorescent puncta. jneurosci.org This demonstrates that by irreversibly blocking the opioid receptors, this compound prevents the agonist from binding and initiating the internalization process. jneurosci.org Furthermore, using β-CNA to reduce the number of available receptors (the receptor reserve) was found to accelerate the development of presynaptic tolerance, a process linked to receptor trafficking. biorxiv.org

Role of Receptor Internalization in Mediating this compound Effects

This compound (CNA) is a non-selective, irreversible antagonist that forms a covalent bond with mu (μ), delta (δ), and kappa (κ) opioid receptors. wikipedia.org Its primary mechanism of action is the alkylation of these receptors, leading to a long-lasting pharmacological blockade. ontosight.ai While CNA's direct effect is not mediated by receptor internalization, it serves as a critical pharmacological tool to investigate the role of agonist-induced receptor internalization in regulating neuronal responsiveness, particularly under conditions of reduced receptor availability. nih.govelifesciences.org

By irreversibly inactivating a population of opioid receptors, CNA effectively reduces the "spare" receptor reserve. nih.gov This experimental condition mimics situations where receptor numbers might be naturally downregulated and allows researchers to study the functional impact of internalization. Studies have shown that after pre-treatment with CNA to reduce the number of functional mu-opioid receptors, the subsequent application of an agonist that induces endocytosis leads to a diminished physiological response. nih.gov For instance, in preparations of the guinea pig ileum where the mu-opioid receptor reserve was reduced by CNA, the agonist [D-Ala(2),MePhe(4), Gly-ol(5)] enkephalin (DAMGO), which is known to cause significant receptor internalization, showed a reduced ability to inhibit cholinergic nerve contractions. nih.gov In contrast, morphine, an agonist that does not effectively induce mu-receptor endocytosis, retained its inhibitory effect even with a reduced receptor reserve. nih.gov

Table 1: Research Findings on this compound and Receptor Internalization

Experimental Model Key Finding Implication Reference(s)
Guinea Pig Ileum Neuromuscular Preparations Pre-treatment with CNA reduced the receptor reserve. Subsequent application of an agonist that causes internalization (DAMGO) resulted in a diminished inhibitory effect on twitch contractions. Agonist-dependent receptor internalization regulates opioid receptor responsiveness when the receptor reserve is limited. nih.gov
Rat Ventrolateral Periaqueductal Gray (vlPAG) Pre-administration of CNA reduced both the antinociceptive effect and the cellular internalization of a fluorescently labeled dermorphin analog. Demonstrates that the observed internalization is a direct consequence of the agonist binding to opioid receptors. nih.gov
Primary Neuronal Cultures (Locus Coeruleus) Treatment with CNA (1 μM) prevented both the membrane hyperpolarization and the internalization of a fluorescent dermorphin analog. Confirms that both the physiological response (hyperpolarization) and the cellular process (internalization) are dependent on functional opioid receptors. jneurosci.org

Effects on Neurotransmitter Release Mechanisms

Opioid receptors are key modulators of neurotransmission, generally acting presynaptically to inhibit the release of various neurotransmitters. wikipedia.orgfrontiersin.org this compound, by irreversibly blocking these receptors, antagonizes this inhibitory effect. Its application in research has been pivotal in dissecting the specific role of opioid receptor subtypes in regulating the release of neurotransmitters such as acetylcholine (B1216132), glutamate, and substance P. nih.govwikipedia.orgjneurosci.org

In the guinea pig ileum myenteric plexus, a classic model for studying cholinergic neurotransmission, opioid agonists inhibit the electrically stimulated release of acetylcholine (ACh). nih.govjneurosci.org Treatment with this compound inactivates the opioid receptors responsible for this inhibition. jneurosci.org This allows researchers to investigate other, non-opioid receptor systems that may also modulate ACh release. For example, studies have shown that even after opioid receptors were inactivated by CNA, certain sigma receptor ligands could still inhibit ACh release, demonstrating an opioid-independent pathway for neuromodulation. jneurosci.org

The relationship between receptor reserve, internalization, and neurotransmitter release has also been explored using CNA. As mentioned previously, when the mu-opioid receptor reserve in the guinea pig ileum is reduced by CNA, the ability of the internalizing agonist DAMGO to inhibit the release of tritiated acetylcholine is diminished. nih.gov This finding directly links the process of agonist-induced receptor internalization to a quantifiable change in neurotransmitter release, highlighting a dynamic mechanism for regulating synaptic activity. nih.gov

More broadly, opioid receptor activation is known to reduce neurotransmitter release by inhibiting voltage-gated calcium channels, which are essential for the fusion of synaptic vesicles with the presynaptic membrane. wikipedia.orgfrontiersin.org By binding covalently to and inactivating opioid receptors, CNA prevents agonists from triggering this cascade, thereby blocking the opioid-mediated suppression of neurotransmitter release. wikipedia.orgnih.gov This action has been implicated in studies where CNA was shown to inhibit effects produced by substances like delta-9-tetrahydrocannabinol (THC), suggesting that some of THC's actions may be mediated through an opioid-related mechanism affecting neurotransmitter systems. nih.gov

Table 2: Research Findings on this compound and Neurotransmitter Release

Experimental System Neurotransmitter Effect of CNA Implication Reference(s)
Guinea Pig Ileum Longitudinal Muscle/Myenteric Plexus Acetylcholine (ACh) Inactivated opioid receptors, allowing for the study of opioid-independent inhibition of ACh release by sigma ligands. Demonstrates the utility of CNA in isolating and characterizing distinct neuromodulatory pathways. jneurosci.org
Guinea Pig Ileum (with reduced receptor reserve via CNA) Acetylcholine (ACh) Facilitated the observation that an internalizing agonist (DAMGO) had a reduced ability to inhibit ACh release. Links agonist-induced receptor internalization to a direct impact on the modulation of neurotransmitter release. nih.gov
General Neuronal Model Glutamate, Substance P Prevents opioid agonists from inhibiting the release of these pain-transmitting neurotransmitters. CNA's primary antagonist function is to block the canonical inhibitory effects of opioids on neurotransmitter release. wikipedia.org

Pharmacological Characterization in Preclinical Experimental Models

In Vitro Organ Bath Studies (e.g., Guinea Pig Ileum, Mouse Vas Deferens)

In vitro organ bath preparations, such as the guinea pig ileum and the mouse vas deferens, are classical pharmacological tools used to characterize the activity of opioid ligands. nih.gov These tissues are rich in opioid receptors and exhibit contractile responses that are modulated by opioid agonists and antagonists.

In the guinea pig ileum , which predominantly expresses µ and κ-opioid receptors, chlornaltrexamine has been shown to be a potent and irreversible antagonist. researchgate.netnih.gov Studies have demonstrated that pre-treatment of the guinea pig ileum with this compound effectively blocks the inhibitory effects of µ and κ-opioid agonists on electrically stimulated contractions. jneurosci.orgnih.gov For instance, a 10 nM concentration of this compound can achieve over 90% blockade of µ-opioid receptors in this preparation. The agonistic properties of this compound at both µ- and κ-receptors in the guinea pig ileum have also been identified. nih.gov However, this agonist activity does not appear to cause significant receptor desensitization, preserving its utility for studying antagonist effects. nih.gov

The mouse vas deferens is a valuable preparation for studying δ-opioid receptors, although it also contains µ and κ receptors. nih.gov In this tissue, this compound has been used to investigate the properties of different opioid receptor types. nih.govnih.gov For example, co-incubation with the selective δ-agonist [D-Ser2,Leu5]-enkephalin-Thr6 (DSLET) and this compound resulted in a significant inhibition of the agonist actions of morphine (a µ-agonist) without affecting the δ-agonist activity of leucine-enkephalin. nih.gov This demonstrates the utility of this compound in protocols designed to isolate and characterize specific opioid receptor subtypes within a single tissue preparation. nih.gov Thermodynamic studies in the mouse vas deferens have also utilized this compound to irreversibly block a fraction of the δ-opioid receptor population, allowing for the determination of the dissociation constants of other opioid ligands. umich.edu

Table 1: Effects of this compound in In Vitro Organ Bath Studies

Preparation Receptor Types Observed Effect of this compound Key Findings
Guinea Pig Ileum µ, κ Irreversible antagonism of opioid agonists. researchgate.netnih.gov Potent blockade of µ and κ receptors. jneurosci.orgnih.gov
Mixed µ- and κ-agonist activity. nih.gov Agonist effects do not induce significant desensitization. nih.gov
Mouse Vas Deferens δ, µ, κ Irreversible antagonism of opioid agonists. nih.govnih.gov Used to differentiate receptor subtype functions. nih.gov
Facilitates determination of opioid ligand dissociation constants. umich.edu Allows for the study of receptor thermodynamics. umich.edu

In Vivo Rodent Model Applications for Pharmacodynamic Assessment

This compound's long-lasting and irreversible antagonism makes it a valuable tool for studying the physiological roles of opioid receptors in living organisms.

Antagonism of Opioid Agonist-Induced Functional Responses

In rodent models, this compound has been shown to effectively block a range of functional responses induced by opioid agonists. nih.govusu.edu This includes the antagonism of morphine-induced analgesia and effects on locomotor activity. nih.gov Studies in mice have demonstrated that this compound is a highly potent and long-acting antagonist of morphine's effects, with its antagonistic action lasting for up to 120 hours. nih.gov For example, this compound more potently blocked morphine-induced analgesia in DBA/2 mice than the locomotor response in C57BL/6 mice. nih.gov In C3H mice, it was equipotent in blocking both responses. nih.gov

Furthermore, research has shown that pretreatment with this compound can reduce the antinociceptive effects of dermorphin (B549996), an opioid peptide, demonstrating that this effect is opioid receptor-mediated. usu.edu By irreversibly inactivating a portion of the mu-opioid receptor population, this compound has been instrumental in studies determining the efficacy of various opioid agonists, as high-efficacy agonists require fewer receptors to produce an antinociceptive response. researchgate.net

Studies on Opioid-Mediated Neurobiological Regulation (e.g., Feeding Behavior)

The endogenous opioid system is known to play a role in regulating food intake. nih.govresearchgate.net this compound has been utilized in studies to elucidate the specific roles of different opioid receptor subtypes in this process. Intracerebroventricular (icv) injections of this compound in rats have been shown to cause a long-term reduction in daily food intake and a corresponding decrease in body weight. nih.gov

Crucially, this compound treatment has been found to abolish or significantly attenuate the feeding-stimulatory effects of selective agonists for µ, δ, and κ opioid receptors. nih.gov For example, it blocks the increased food intake caused by the µ-agonist DAGO, the δ-agonist DSLET, and the κ-agonist dynorphin (B1627789) A. nih.gov These findings suggest that all three major opioid receptor types are involved in the opioid-induced feeding response. nih.gov Studies have also shown that the feeding effect of DAGO injected into the amygdala of rats is blocked by the local injection of this compound, indicating that µ-opioid receptors in this brain region contribute to the regulation of food intake. nih.gov

Table 2: In Vivo Applications of this compound in Rodent Models

Application Animal Model Key Findings
Antagonism of Analgesia Mice Potently and irreversibly antagonizes morphine-induced analgesia. nih.gov
Rats Reduces the antinociceptive effect of dermorphin. usu.edu
Regulation of Feeding Behavior Rats Intracerebroventricular administration reduces food intake and body weight. nih.gov
Blocks feeding induced by µ, δ, and κ opioid agonists. nih.gov
Injections into the amygdala block µ-agonist induced feeding. nih.gov

Duration of Opioid Receptor Inactivation in Experimental Systems

A defining characteristic of this compound is the prolonged duration of its antagonistic effects, which stems from the irreversible covalent bond it forms with opioid receptors. wikipedia.orgontosight.ai This long-lasting inactivation has been demonstrated in both in vitro and in vivo experimental models.

In preclinical studies using murine models, the antagonistic effects of this compound on pain perception have been observed to last for 48 to 72 hours. In vivo studies have shown that intracerebroventricular administration of this compound can antagonize the effects of morphine on conditioned behavior for 48 to 72 hours. nih.gov Similarly, its ability to block opioid-induced feeding has been shown to persist for at least 26 hours after administration. nih.gov This extended duration of action allows researchers to study the long-term consequences of opioid receptor blockade without the need for repeated administration of reversible antagonists. nih.gov

The irreversible nature of this compound's binding also makes it a tool to study receptor desensitization and recovery. cornell.edunih.gov Studies have shown that agonist-induced desensitization of µ-opioid receptors can protect them from irreversible inactivation by this compound. cornell.edunih.gov Following desensitization with certain agonists and subsequent treatment with this compound, a significant recovery of the µ-opioid receptor-mediated current was observed after 45 minutes, indicating that desensitization can prevent the permanent inactivation of the receptors. cornell.edunih.gov

Comparative Analysis with Other Irreversible Opioid Antagonists

Distinctions from Beta-Funaltrexamine (β-FNA) in Receptor Interactions

Both β-chlornaltrexamine (β-CNA) and β-funaltrexamine (β-FNA) are critical tools in pharmacology, but they possess fundamentally different interaction profiles at opioid receptors. The primary distinction lies in their selectivity.

β-CNA acts as a non-selective, irreversible antagonist across all three major opioid receptor types: mu (μ), delta (δ), and kappa (κ). wikipedia.orgnih.gov It forms a covalent bond with these receptors, leading to a long-lasting blockade. wikipedia.org While it is predominantly an antagonist, β-CNA also exhibits some mixed agonist-antagonist activity at the mu and kappa receptors. wikipedia.org

In contrast, β-FNA is a selective irreversible antagonist for the μ-opioid receptor (MOR). nih.govwikipedia.org However, its pharmacological profile is complicated by its additional activity as a reversible agonist at the κ-opioid receptor (KOR). nih.govwikipedia.org This kappa agonist activity is not observed with β-CNA. nih.govmedchemexpress.cn This dual action of β-FNA can complicate the interpretation of experimental results, a challenge that is less pronounced with the broader but more purely antagonistic profile of β-CNA at the delta receptor.

Featureβ-Chlornaltrexamine (β-CNA)β-Funaltrexamine (β-FNA)
Primary Action Irreversible Antagonist wikipedia.orgIrreversible Antagonist wikipedia.org
Selectivity Non-selective (μ, δ, κ) wikipedia.orgnih.govSelective for μ-receptors nih.govwikipedia.org
Bonding Covalent wikipedia.orgCovalent wikipedia.org
Kappa Receptor Activity Antagonist / Mixed Agonist-Antagonist wikipedia.orgReversible Agonist nih.govwikipedia.org

Differential Selectivity Profiles Among Irreversible Opioid Antagonists

The family of irreversible and long-acting opioid antagonists displays a wide range of selectivity profiles, which determines their application in research.

β-Chlornaltrexamine (β-CNA) is characterized by its lack of selectivity, irreversibly antagonizing μ, δ, and κ receptors. wikipedia.orgnih.gov This broad-spectrum activity makes it useful for studies where the goal is to inactivate the entire opioid receptor system. However, this same quality makes it unsuitable for studies aiming to isolate the function of a specific receptor subtype.

β-Funaltrexamine (β-FNA) offers higher selectivity for irreversible antagonism at the μ-receptor. nih.gov This makes it a valuable tool for isolating MOR-mediated effects, although its kappa agonist properties must be taken into account. wikipedia.org

Methocinnamox (M-CAM) stands out for its high selectivity as a μ-receptor antagonist in vivo, with minimal effects on kappa or delta receptors. researchgate.netnih.gov It also lacks the agonist activity of β-FNA and β-CNA, making it a "cleaner" pharmacological tool for studying μ-opioid systems. researchgate.netnih.gov

CompoundReceptor Selectivity ProfileSecondary Activity
β-Chlornaltrexamine (β-CNA) Non-selective irreversible antagonist (μ, δ, κ) wikipedia.orgnih.govMixed agonist-antagonist activity (μ, κ) wikipedia.org
β-Funaltrexamine (β-FNA) Selective irreversible μ-antagonist nih.govReversible κ-agonist nih.govwikipedia.org
Methocinnamox (M-CAM) Highly selective pseudoirreversible μ-antagonist researchgate.netnih.govNo significant agonist activity researchgate.netnih.gov
Clocinnamox (C-CAM) Pseudoirreversible μ-antagonist (less selective than M-CAM) nih.govNo significant agonist activity nih.gov

Implications for Understanding Receptor Structure-Function Relationships

The use of irreversible antagonists, particularly chlornaltrexamine, has profound implications for elucidating the structure and function of opioid receptors.

Because the covalent binding of β-CNA is essentially permanent, the recovery of physiological function requires the synthesis of new receptors. This makes it an ideal tool for studying receptor turnover rates and the dynamics of receptor populations.

Furthermore, by irreversibly inactivating a proportion of the receptor pool, β-CNA has been instrumental in studies of receptor reserve. Such experiments have helped to reveal how agonist response curves are affected by a reduction in available receptors and have provided critical insights into the mechanisms of opioid tolerance. For instance, pretreatment with β-CNA has been used to demonstrate how a large receptor reserve for the μ-opioid receptor can mask the development of short-term desensitization, a key process in tolerance. The synthesis of this compound analogues with varying structures has also contributed to mapping the receptor's binding pocket, suggesting that nucleophilic sites remote from the primary recognition locus can be alkylated. nih.gov

Methodological Applications of Chlornaltrexamine in Opioid Receptor Research

Receptor Occupancy and Depletion Assays

Receptor occupancy assays are crucial for determining the extent to which a drug binds to its target receptor. giffordbioscience.comacs.org Chlornaltrexamine's irreversible nature makes it particularly useful for these studies, as well as for assays designed to deplete the receptor population, providing insights into the concept of receptor reserve.

Quantification of Receptor Reserve and Spare Receptors

The concept of "spare receptors" or "receptor reserve" posits that a maximal biological response can often be achieved when only a fraction of the total receptor population is occupied by an agonist. frontiersin.org this compound is a key pharmacological tool for quantifying this reserve. By irreversibly inactivating a portion of the receptor pool, researchers can observe the effect on the agonist's dose-response curve. If a significant receptor reserve exists, the curve will shift to the right without a decrease in the maximal response until a critical number of receptors are inactivated. nih.gov

A common method for this quantification is the Furchgott analysis. nih.govjneurosci.org For instance, in a study on the CA1 region of the rat hippocampus, Furchgott analysis using beta-chlornaltrexamine revealed an apparent 50% spare receptor reserve for the µ-selective agonist [N-MePhe3,D-Pro4]-morphiceptin. nih.gov This indicates that half of the µ-opioid receptors in this brain region are "spare" for this particular agonist and response.

In another study on proopiomelanocortin (POMC) neurons, this compound was used to reveal different receptor reserves for distinct signaling pathways coupled to the µ-opioid receptor. The investigation found a low receptor reserve for the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, but a significantly larger reserve of over 90% for the inhibition of Ca2+ events. jneurosci.org This highlights the principle that receptor reserve is not only agonist-dependent but also dependent on the specific downstream signaling pathway being measured.

Agonist/SystemThis compound ConcentrationEffect on Receptor PopulationMeasured Receptor ReserveReference
[N-MePhe3,D-Pro4]-morphiceptin (µ-agonist) in rat hippocampus20 nMIrreversible antagonism~50% for µ-opioid receptors nih.gov
ME-induced GIRK current in POMC neurons50 nM91% reduction in receptorsLow jneurosci.org
ME-induced inhibition of Ca2+ events in POMC neurons50 nM91% reduction in receptors>90% jneurosci.org
ME-induced inhibition of Ca2+ events in POMC neurons100 nM93% reduction in receptors>90% jneurosci.org

Radioligand Binding Studies for Receptor Characterization

Radioligand binding assays are a cornerstone of receptor pharmacology, allowing for the direct measurement of a ligand's affinity for a receptor and the density of receptors in a given tissue. wikipedia.orgresearchgate.net this compound, often in a tritiated form ([3H]-chlornaltrexamine), has been instrumental in these studies. wikipedia.org

Assessment of Opioid Receptor Availability and Dynamics

The irreversible binding of this compound allows for precise quantification of the reduction in available opioid receptors. For example, in vitro studies have shown that this compound can reduce the availability of µ-opioid receptors by over 95%. A concentration of 10 nM has been demonstrated to achieve a greater than 90% blockade of µ-opioid receptors in guinea pig ileum assays. This extensive and lasting reduction in receptor number is critical for studying receptor turnover rates, as the recovery of a biological response after this compound treatment is dependent on the synthesis of new receptors.

Furthermore, competitive binding assays utilizing this compound help to elucidate the binding kinetics of other opioid ligands. By observing how a reversible ligand competes with the irreversible binding of this compound, researchers can gain a more detailed understanding of the reversible ligand's interaction with the receptor. The affinity of this compound itself for the µ-opioid receptor has been determined through such studies, with a reported Ki value of 0.9 nM.

ParameterValueExperimental SystemReference
Reduction in µ-opioid receptor availability>95%In vitro
Blockade of µ-opioid receptors>90%Guinea pig ileum (at 10 nM)
Ki for µ-opioid receptor0.9 nMIn vitro

Functional Assays for Receptor Activity

Functional assays measure the biological response elicited by a ligand-receptor interaction. acs.orgpnas.org this compound is employed in these assays to dissect the relationship between receptor occupancy and functional outcome.

Electrophysiological Recordings (e.g., Whole-Cell Voltage-Clamp)

Whole-cell voltage-clamp recording is a powerful electrophysiological technique used to measure ion currents across the membrane of a single cell. acs.orgnih.govbiorxiv.org In the context of opioid research, it is often used to study the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to neuronal hyperpolarization and inhibition of neuronal firing.

Studies using whole-cell voltage-clamp recordings in locus ceruleus neurons have utilized beta-chlornaltrexamine to investigate the mechanisms of opioid receptor desensitization. nih.govnih.gov In one such study, it was found that agonist-induced desensitization of µ-opioid receptors protected them from irreversible antagonism by beta-chlornaltrexamine. nih.govnih.gov After treatment with a desensitizing agonist followed by beta-CNA, there was an initial profound inhibition of the µ-opioid receptor-mediated current, which then recovered significantly over time, suggesting that the desensitized receptors were shielded from the alkylating action of beta-CNA. nih.govnih.gov

In hypothalamic POMC neurons, whole-cell voltage-clamp experiments demonstrated that treatment with 50 nM beta-chlornaltrexamine resulted in a 91% reduction in the proportion of functional µ-opioid receptors, and 100 nM beta-CNA caused a 93% reduction. jneurosci.org This precise depletion of the receptor population allowed for the aforementioned characterization of differential receptor reserves for GIRK channel activation and inhibition of calcium events.

Experimental SystemThis compound ApplicationKey FindingReference
Locus ceruleus neuronsApplied after agonist-induced desensitizationDesensitization protects receptors from irreversible inactivation by β-CNA. nih.govnih.gov
POMC neurons50 nM β-CNAReduced the proportion of functional µ-opioid receptors by 91%. jneurosci.org
POMC neurons100 nM β-CNAReduced the proportion of functional µ-opioid receptors by 93%. jneurosci.org

Biochemical Signaling Assays (e.g., Membrane Potential Assays)

Biochemical assays are used to measure downstream signaling events following receptor activation. Membrane potential assays, which often use fluorescent dyes sensitive to changes in membrane voltage, are a type of biochemical signaling assay that can report on the activity of ion channels like GIRK channels. researchgate.net

In a study utilizing AtT20 cells stably expressing the human µ-opioid receptor, a membrane potential-sensitive fluorescent dye was used to measure opioid-mediated changes in membrane potential. nih.gov In this study, beta-chlornaltrexamine (100 nM for 20 minutes) was used to deplete the spare receptor population. nih.gov By comparing the agonist dose-response curves before and after receptor depletion, the researchers were able to calculate the intrinsic efficacy of various opioids relative to the full agonist DAMGO using Black and Leff's operational model. nih.gov This approach revealed that tapentadol (B1681240) has a lower intrinsic efficacy at the µ-receptor compared to morphine and oxycodone. nih.gov

Opioid AgonistIntrinsic Efficacy (relative to DAMGO) after β-CNA treatmentReference
Tapentadol0.05 ± 0.01 nih.gov
Morphine0.17 ± 0.02 nih.gov
Oxycodone0.16 ± 0.02 nih.gov

Probing Mechanisms of Opioid Tolerance and Dependence

This compound (CNA), particularly its β-isomer (β-CNA), serves as a critical pharmacological tool for elucidating the complex cellular and molecular mechanisms that underlie opioid tolerance and dependence. ontosight.ai Its utility stems from its ability to form a covalent bond with opioid receptors, leading to irreversible antagonism. ontosight.ai This property allows researchers to permanently inactivate a population of receptors, thereby enabling the study of adaptive changes that occur in response to chronic opioid agonist exposure.

One of the primary applications of this compound is in differentiating the various components of opioid tolerance, such as receptor desensitization and downregulation. frontiersin.org In studies on rat locus coeruleus neurons, β-chlornaltrexamine has been used to demonstrate that tolerance to the effects of µ-opioid agonists is linked to the intrinsic efficacy of the agonist. nih.gov For instance, tolerance was more pronounced for normorphine, an agonist with lower intrinsic efficacy, compared to higher efficacy agonists like [Met5]enkephalin. nih.gov By irreversibly blocking a fraction of µ-opioid receptors, researchers can show that the remaining receptors are less responsive, a hallmark of tolerance. This approach helped establish that the mechanism of tolerance in these neurons is specific to the µ-receptors and their coupling to potassium channels, and not due to a general change in the channels themselves. nih.gov

Furthermore, this compound has been instrumental in studies investigating the role of receptor reserve in tolerance. Research on presynaptic µ-opioid receptors (MOPrs) in the ventrolateral periaqueductal gray (vlPAG) of rats used β-chlornaltrexamine to reduce the number of available receptors. nih.gov This experiment demonstrated that while tolerance to morphine is associated with a decrease in presynaptic MOPr sensitivity, it is not linked to short-term desensitization, as reducing the receptor pool with β-CNA decreased the maximal opioid effect without evidence of desensitization. nih.gov This indicates that a reduction in receptor reserve may be a key mechanism of tolerance. frontiersin.org

Studies using this compound have also helped to dissociate the mechanisms of tolerance from those of physical dependence at a cellular level. nih.gov For example, after chronic morphine treatment in rats, locus coeruleus neurons show tolerance, but the properties of the potassium conductance activated by other non-opioid receptors remain unchanged. nih.gov The use of β-chlornaltrexamine in these tolerant neurons helps to quantify the reduction in functional opioid receptors and correlate it with the observed decrease in agonist response. nih.gov Additionally, research on SH-SY5Y human neuroblastoma cells has utilized β-chlornaltrexamine to explore how chronic agonist treatment leads to receptor downregulation and effector desensitization, key components of both tolerance and dependence. ontosight.ai

Table 1: Application of this compound in Opioid Tolerance and Dependence Research

Model System Agonist(s) Studied Key Application of this compound Major Finding Citation
Rat Locus Coeruleus Neurons Normorphine, [Met5]enkephalin, DAMGO Irreversible blockade of µ-opioid receptors to assess tolerance. Tolerance is more pronounced for agonists with lower intrinsic efficacy; mechanism is specific to µ-receptors and their coupling to potassium channels. nih.gov
Rat Periaqueductal Gray (vlPAG) Slices Morphine, DAMGO Reducing the number of available presynaptic µ-opioid receptors. Tolerance to morphine's antinociceptive effect is linked to decreased presynaptic receptor sensitivity, independent of short-term desensitization. nih.gov
SH-SY5Y Human Neuroblastoma Cells Various opioids (e.g., Levorphanol, Morphiceptin) Alkylation of receptors to mimic downregulation. Receptor downregulation and effector desensitization correlate with the acute potency of the agonist, not its maximum effect. ontosight.ai
GH(3) Cells Expressing µ-Opioid Receptors Morphine, DAMGO Used as an inverse agonist to measure constitutive receptor activation after chronic agonist exposure. Chronic exposure to µ-opioid agonists leads to constitutive receptor activation, a potential mechanism for tolerance and dependence. nih.gov

Future Directions and Emerging Research Avenues Involving Chlornaltrexamine

Refinement of Alkylation Site Identification on Opioid Receptors

A primary area of future research lies in the precise identification of the amino acid residues that chlornaltrexamine alkylates on the mu (μ), delta (δ), and kappa (κ) opioid receptors. While it is known that this compound's nitrogen mustard group forms a covalent bond within the receptor's binding pocket, the exact location of this interaction is not fully elucidated for each receptor subtype. wikipedia.organnualreviews.org

Early studies utilized site-directed alkylation with this compound, in conjunction with protective ligands, to enrich membrane preparations for specific opioid receptor subtypes. nih.govosti.gov This approach allowed for a more selective study of ligand binding to each receptor type. nih.gov However, these methods provided an indirect understanding of the alkylation site.

Future research will likely employ advanced techniques such as mass spectrometry and cryo-electron microscopy (cryo-EM) to pinpoint the specific amino acid residues that form the covalent bond with this compound. This knowledge will be instrumental in understanding the structural basis of its irreversible antagonism and will inform the design of more selective and potent research tools.

Development of Advanced this compound Analogues for Enhanced Research Specificity

While this compound is a powerful tool, its lack of selectivity among the opioid receptor subtypes can be a limitation in certain experimental contexts. researchgate.net It acts as a non-selective irreversible antagonist for all three major opioid receptor types. wikipedia.org This has spurred interest in developing advanced analogues with enhanced specificity for a single receptor subtype.

Researchers are exploring modifications to the this compound scaffold to create molecules that preferentially and irreversibly bind to either the μ, δ, or κ opioid receptor. For example, the development of compounds like β-funaltrexamine (β-FNA) represents a step in this direction, although it still exhibits some cross-reactivity. researchgate.net The synthesis and characterization of novel analogues with improved selectivity will be a key focus. These next-generation probes will allow for a more precise dissection of the physiological roles of individual opioid receptor subtypes without the confounding effects of blocking all three.

Analogue Primary Target Receptor Key Characteristic
β-Funaltrexamine (β-FNA)μ-opioid receptorIrreversible antagonist with some κ-agonist activity. researchgate.net
Methocinnamox (MCAM)μ-opioid receptorPotent, long-lasting, and selective antagonist with no agonist activity. researchgate.netmdpi.com
Clocinnamox (C-CAM)μ-opioid receptorLong-lasting antagonist. researchgate.net

Integration with Structural Biology Approaches for Receptor-Ligand Complex Visualization

The convergence of chemical biology with structural biology techniques offers exciting prospects for visualizing the this compound-receptor complex at an atomic level. Cryo-electron microscopy (cryo-EM) and X-ray crystallography are powerful tools that can reveal the three-dimensional structure of proteins and their interactions with ligands. nih.govinstruct-eric.org

By stabilizing the this compound-opioid receptor complex, researchers can capture high-resolution images of the covalent interaction. This will provide unprecedented insights into the conformational changes induced by this compound binding and the structural determinants of its irreversible antagonism. wikipedia.org Such studies will not only deepen our understanding of this compound's mechanism of action but also provide a template for the rational design of new, highly specific irreversible ligands for various G protein-coupled receptors (GPCRs). mdpi.com

Applications in Dissecting Complex Neural Circuitry and Opioid Signaling Pathways

This compound's ability to produce a long-lasting and irreversible blockade of opioid receptors makes it an invaluable tool for mapping the neural circuits and signaling pathways modulated by the endogenous opioid system. wikipedia.orgnih.gov By selectively and permanently silencing opioid receptors in specific brain regions or neuronal populations, researchers can investigate the functional consequences with high temporal and spatial precision.

Future studies will likely utilize this compound in combination with advanced neuroscience techniques such as optogenetics and chemogenetics. For instance, researchers can use this compound to inactivate opioid receptors in a specific neural circuit and then use optogenetics to stimulate or inhibit those neurons to understand how opioid signaling modulates their activity and influences behavior. biorxiv.org This approach will be critical for unraveling the complex role of opioid receptors in pain, reward, addiction, and mood regulation. researchgate.net111.68.96

Exploration of Novel Binding Partners and Off-Target Interactions in Research Paradigms

While this compound is primarily known for its interaction with opioid receptors, the potential for off-target interactions remains an area for further investigation. The reactive nature of its nitrogen mustard group means it could potentially alkylate other proteins, although its high affinity for opioid receptors suggests a degree of selectivity. annualreviews.org

Future research should aim to systematically identify any novel binding partners of this compound using unbiased proteomic approaches. This will provide a more complete picture of its pharmacological profile and help to rule out potential confounding effects in experimental studies. plos.org Understanding these off-target interactions, if any, is crucial for the accurate interpretation of data generated using this compound and for refining its use as a selective pharmacological tool.

Q & A

Q. What experimental methodologies are used to determine chlornaltrexamine's irreversible binding to opioid receptor subtypes?

this compound’s irreversible antagonism is validated through radioligand binding assays and dissociation kinetic analysis . For example, studies using tritiated this compound in rat brain membranes demonstrated its covalent binding to μ-opioid receptors, confirmed via wash-resistant inhibition of agonist effects. Competitive binding assays with reversible ligands (e.g., naloxone) are used to differentiate irreversible vs. competitive mechanisms. Pharmacological validation involves pre-treatment experiments in isolated tissue preparations (e.g., guinea pig ileum) to assess long-lasting receptor inactivation .

Q. How is this compound’s subtype selectivity (μ vs. κ/δ receptors) evaluated in vitro?

Subtype selectivity is determined using receptor-specific bioassays and knockout models . For μ-receptors, mouse vas deferens or transfected cell lines expressing cloned receptors are treated with this compound, followed by agonist challenges (e.g., DAMGO for μ). Selectivity is quantified by comparing IC₅₀ values across receptor subtypes. Cross-validation with selective antagonists (e.g., nor-BNI for κ) ensures specificity. Autoradiography in brain slices further localizes binding patterns .

Q. What biochemical techniques confirm this compound’s alkylation of opioid receptors?

SDS-PAGE and Western blotting after receptor solubilization are used to detect covalent adducts. Tritium-labeled this compound allows tracking of receptor-bound complexes via scintillation counting. Proteomic analysis (e.g., LC-MS/MS) identifies alkylated residues, such as cysteine or lysine in receptor binding pockets. Control experiments with reducing agents (e.g., DTT) confirm disulfide bond formation as a mechanism of irreversible binding .

Advanced Research Questions

Q. How do researchers address experimental limitations caused by this compound’s irreversible binding in vivo?

To mitigate irreversible effects, dose-response timing and receptor reserve analysis are critical. Pre-treatment intervals (e.g., 1–24 hours before agonist administration) are optimized to distinguish pharmacological blockade from receptor internalization. Receptor reserve is assessed using partial agonists (e.g., buprenorphine) to quantify remaining functional receptors. Parallel studies with reversible antagonists (e.g., naltrexone) control for pharmacokinetic confounders .

Q. What strategies resolve contradictions in this compound’s dual agonist-antagonist profiles across studies?

Contradictory results (e.g., transient agonism vs. pure antagonism) are analyzed through tissue-specific receptor density and G-protein coupling efficiency . For instance, in tissues with high receptor reserves (e.g., mouse vas deferens), partial agonism may manifest before alkylation. Kinetic modeling separates transient signaling from long-term inactivation. Species differences (rat vs. guinea pig) are addressed using cross-species receptor expression systems .

Q. How is this compound utilized to study opioid receptor dimerization or allosteric modulation?

this compound’s irreversible binding enables receptor crosslinking experiments to probe dimer interfaces. Co-treatment with dimer-disrupting agents (e.g., SDS) followed by Western blotting identifies dimer stability. Allosteric interactions are studied using Schild analysis with positive/negative allosteric modulators (e.g., PAMs/NAMs) to assess shifts in this compound’s affinity or efficacy .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing time-dependent receptor inactivation by this compound?

Non-linear regression models (e.g., one-phase decay equations) fit time-course data to estimate alkylation rates (kₐₗₖ) and receptor half-life. Bootstrapping validates parameter confidence intervals. Comparative studies use ANOVA with post-hoc tests (e.g., Tukey’s) to evaluate differences across tissues or species. Data normalization to baseline agonist responses minimizes inter-experimental variability .

Q. How do researchers validate the purity and stability of this compound in experimental preparations?

HPLC-UV/LC-MS monitors batch-to-batch purity (>98% by area under the curve). Stability under physiological conditions (pH 7.4, 37°C) is assessed via time-resolved mass spectrometry to detect hydrolysis or oxidation products. Functional stability is confirmed by repeating dose-response curves after pre-incubation in buffer .

Structural and Synthetic Challenges

Q. What synthetic modifications improve this compound’s selectivity or reduce off-target alkylation?

Structure-activity relationship (SAR) studies focus on the C6 substituent and N-cyclopropylmethyl group . For example, replacing the chloromethyl group with fluorinated analogs reduces non-specific alkylation. Computational docking (e.g., AutoDock Vina) optimizes steric clashes with non-target receptors. In vivo metabolite profiling identifies labile moieties for stabilization .

Q. How are molecular dynamics simulations applied to study this compound-receptor interactions?

All-atom MD simulations (e.g., AMBER) model the covalent bond formation between this compound and receptor residues. Free-energy perturbation (FEP) calculations quantify binding affinity changes upon mutation of key residues (e.g., D147³.³² in μ-receptors). Trajectory analysis visualizes conformational changes during receptor inactivation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.